molecular formula C18H21BrClNO3 B3021188 Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate hydrochloride CAS No. 502842-19-5

Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate hydrochloride

Cat. No.: B3021188
CAS No.: 502842-19-5
M. Wt: 414.7 g/mol
InChI Key: XOBYLJUQTMAXLC-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate hydrochloride is a chemical compound with the molecular formula C18H21BrClNO3 and a molecular weight of 414.72. This compound is known for its unique structure, which includes an amino group, a benzyloxy group, and a bromophenyl group. It is often used in various scientific research applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the benzyloxy group: This step involves the reaction of a suitable phenol derivative with benzyl bromide in the presence of a base such as potassium carbonate.

    Bromination: The benzyloxy compound is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Amino group introduction: The brominated compound undergoes a nucleophilic substitution reaction with an appropriate amine to introduce the amino group.

    Esterification: The final step involves the esterification of the amino compound with ethyl chloroformate to form the desired ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

ethyl 3-amino-3-(3-bromo-4-phenylmethoxyphenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO3.ClH/c1-2-22-18(21)11-16(20)14-8-9-17(15(19)10-14)23-12-13-6-4-3-5-7-13;/h3-10,16H,2,11-12,20H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBYLJUQTMAXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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